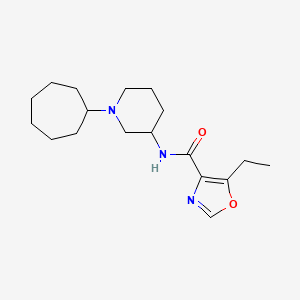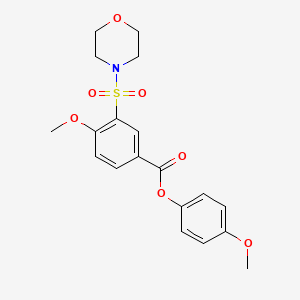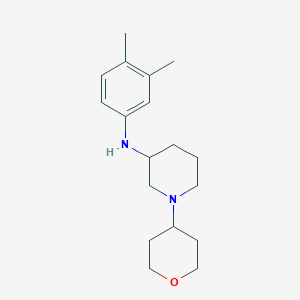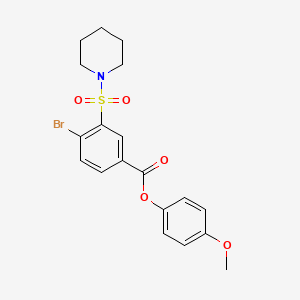
N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-1,3-oxazole-4-carboxamide, commonly known as CX717, is a novel compound that has been studied extensively for its potential therapeutic applications. It is a member of the ampakine family of compounds, which are known to enhance the activity of AMPA receptors in the brain. CX717 has been shown to improve cognitive function, memory, and learning in animals and humans, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of CX717 involves the enhancement of AMPA receptor activity in the brain. AMPA receptors are involved in the transmission of signals between neurons and are important for learning and memory. CX717 enhances the activity of these receptors, leading to improved cognitive function.
Biochemical and Physiological Effects:
CX717 has been shown to have a number of biochemical and physiological effects. In animal studies, CX717 has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. CX717 has also been shown to increase the activity of certain enzymes that are involved in the production of energy in the brain.
Advantages and Limitations for Lab Experiments
One advantage of CX717 is that it has been extensively studied in both animal and human models, making it a well-characterized compound. This makes it easier to design experiments and interpret results. One limitation of CX717 is that it has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on CX717. One area of interest is the potential use of CX717 in the treatment of Alzheimer's disease. CX717 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the potential use of CX717 in the treatment of schizophrenia. CX717 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential therapeutic value in humans. Finally, there is interest in the development of new ampakine compounds that may be more effective and have fewer side effects than CX717.
Synthesis Methods
CX717 can be synthesized using a multi-step process that involves the reaction of several reagents. The initial step involves the reaction of 5-ethyl-2-nitrobenzoic acid with thionyl chloride to produce 5-ethyl-2-chlorobenzoyl chloride. This is then reacted with piperidine to produce N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-2-chlorobenzamide. The final step involves the reaction of this compound with oxalyl chloride and 2-amino-5-methyl-1,3-oxazole to produce CX717.
Scientific Research Applications
CX717 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In animal studies, CX717 has been shown to improve cognitive function, memory, and learning. In human studies, CX717 has been shown to improve working memory and attention.
properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-ethyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-16-17(19-13-23-16)18(22)20-14-8-7-11-21(12-14)15-9-5-3-4-6-10-15/h13-15H,2-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCJESWZLUOJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6106822.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)


![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)


![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)